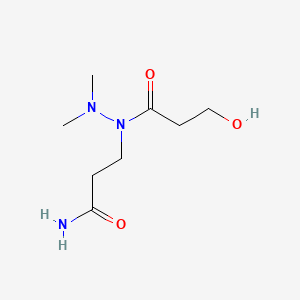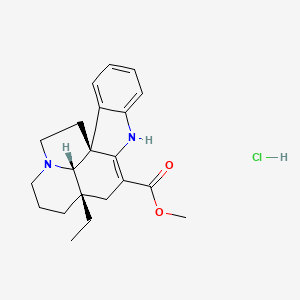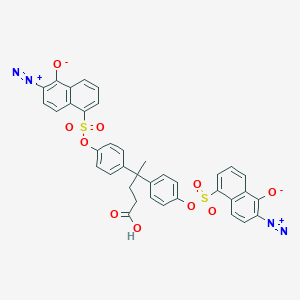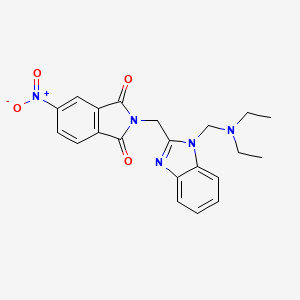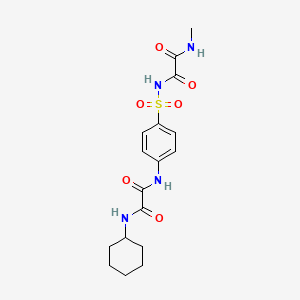
Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- is a complex organic compound with a unique structure that includes a cyclohexylamino group, an oxoacetyl group, and a sulfonyl group attached to an ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- typically involves multiple steps. One common approach is to start with the preparation of the cyclohexylamino group, followed by the introduction of the oxoacetyl group. The sulfonyl group is then added, and the final step involves the formation of the ethanediamide backbone. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a compound with fewer double bonds or oxygen atoms.
Applications De Recherche Scientifique
Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of new materials with specific properties, such as enhanced strength or conductivity.
Mécanisme D'action
The mechanism of action of Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, either inhibiting or activating them. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and sometimes covalent bonds, depending on the specific target and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
- N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif
Uniqueness
Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
81717-43-3 |
|---|---|
Formule moléculaire |
C17H22N4O6S |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
N'-[4-[[2-(cyclohexylamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-methyloxamide |
InChI |
InChI=1S/C17H22N4O6S/c1-18-14(22)17(25)21-28(26,27)13-9-7-12(8-10-13)20-16(24)15(23)19-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,18,22)(H,19,23)(H,20,24)(H,21,25) |
Clé InChI |
BPVALPNXJZEYSF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


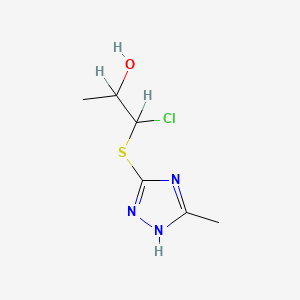
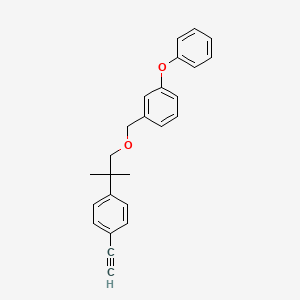
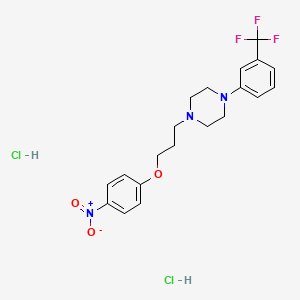


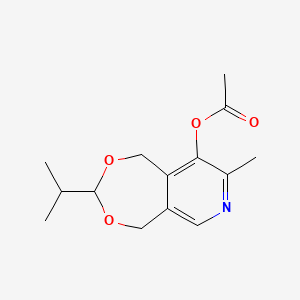


![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)
